P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Overview
Description
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide, commonly known as TPPTS, is a widely used chemical compound in various scientific research applications. It is a phosphine ligand that has been extensively studied for its ability to catalyze various chemical reactions.
Mechanism of Action
TPPTS acts as a ligand, facilitating the reaction between the substrate and the catalyst. It forms a complex with the metal catalyst, which then reacts with the substrate to produce the desired product. The mechanism of action of TPPTS in various chemical reactions has been extensively studied, and its ability to catalyze various reactions has been attributed to its unique structure and electronic properties.
Biochemical and Physiological Effects:
TPPTS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any significant adverse effects on human health or the environment, making it a safe and viable option for scientific research applications.
Advantages and Limitations for Lab Experiments
TPPTS has several advantages as a ligand in various chemical reactions. It is relatively inexpensive, readily available, and easy to handle. It has also shown high catalytic activity and selectivity in various reactions. However, TPPTS has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. It also has limited solubility in some solvents, which can limit its application in certain reactions.
Future Directions
There are several potential future directions for the application of TPPTS in scientific research. One area of interest is the development of new catalysts based on TPPTS for various chemical reactions. Another area of interest is the application of TPPTS in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. Further studies are also needed to investigate the biochemical and physiological effects of TPPTS and its potential impact on the environment.
Conclusion:
In conclusion, TPPTS is a widely used chemical compound in various scientific research applications. Its unique structure and electronic properties make it an effective ligand in various chemical reactions. TPPTS has several advantages, including its low cost, high catalytic activity, and selectivity. However, it also has some limitations, such as its sensitivity to air and moisture. Further studies are needed to explore the potential future directions for the application of TPPTS in scientific research.
Scientific Research Applications
TPPTS has been widely used as a ligand in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. It has also been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. TPPTS has shown promising results in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and the production of fine chemicals.
properties
IUPAC Name |
triphenyl-[3-(trifluoromethyl)phenyl]imino-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3NP/c26-25(27,28)20-11-10-12-21(19-20)29-30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIIVDTVYFQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392259 | |
Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
CAS RN |
53120-48-2 | |
Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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